REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[F:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:12]=1[C:13]([OH:15])=[O:14]>>[F:10][C:11]1[C:19]([N+:1]([O-:4])=[O:2])=[CH:18][CH:17]=[C:16]([F:20])[C:12]=1[C:13]([OH:15])=[O:14]
|
Name
|
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
107.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1)F
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The complete addition required 25 minutes during which time the resultant
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
to rise to 50° C
|
Type
|
ADDITION
|
Details
|
Upon complete addition the reaction mixture temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 50° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature where it
|
Type
|
ADDITION
|
Details
|
The mixture was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with three portions of 400 ml of an aqueous solution saturated with sodium chloride
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered through phase separation paper
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure to a residual solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from heptane-ethyl acetate
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |